

# tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate*

Cat. No.: B061436

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate**

This guide provides a comprehensive overview of **tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate**, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a versatile scaffold in the creation of novel therapeutics.

## Chemical and Physical Properties

**tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate** is a solid organic compound widely used as a building block in organic synthesis.<sup>[1][2][3]</sup> Its Boc-protected nitrogen and the amino group on the aromatic ring make it a valuable precursor for creating diverse molecular architectures.

The key quantitative data for this compound are summarized in the table below.

| Property            | Value                                                         | Source                                  |
|---------------------|---------------------------------------------------------------|-----------------------------------------|
| Molecular Weight    | 248.32 g/mol                                                  | <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula   | C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[4]</a> <a href="#">[5]</a> |
| CAS Number          | 171049-41-5                                                   | <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name          | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate  | <a href="#">[4]</a> <a href="#">[5]</a> |
| Physical Form       | Solid                                                         | <a href="#">[1]</a> <a href="#">[3]</a> |
| Purity              | Typically ≥97%                                                | <a href="#">[1]</a> <a href="#">[3]</a> |
| Storage Temperature | 2-8°C, under inert atmosphere, kept in a dark place           | <a href="#">[1]</a> <a href="#">[3]</a> |

## Experimental Protocols

### Synthesis Protocol: Catalytic Hydrogenation

The most common synthesis route for **tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate** involves the reduction of its corresponding nitro precursor, **tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate**.

#### Materials:

- **tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate**
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H<sub>2</sub>)
- Inert gas (Argon or Nitrogen)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

**Procedure:**

- Reaction Setup: In a flask suitable for hydrogenation, dissolve **tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate** (1.0 eq) in methanol.
- Inerting: Purge the flask with an inert gas (Argon or Nitrogen) to remove air.
- Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 eq by weight) to the solution under the inert atmosphere.
- Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas ( $H_2$ ), typically at balloon pressure or slightly above.
- Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).
- Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all product is collected.
- Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
- Product Isolation: The resulting residue is the target product, **tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate**, which can be used directly or further purified if necessary.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Synthesis and Purification Workflow.

## Purification and Analysis

- Purification: While the filtration and concentration steps often yield a product of sufficient purity, further purification can be achieved using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
- Analysis: The identity and purity of the compound are confirmed using standard analytical techniques:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR is used to confirm the structure. The spectrum for the title compound in  $\text{CDCl}_3$  shows a characteristic singlet for the nine tert-butyl protons around  $\delta$  1.48 ppm, along with signals for the aliphatic and aromatic protons.[6]
  - High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

## Applications in Drug Development

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets.[7] THIQ derivatives have been investigated for various therapeutic applications.

- Anticancer Agents: Many THIQ-based compounds have shown potent anticancer activity by mechanisms including the inhibition of tubulin polymerization, induction of apoptosis, and interruption of cell migration.[1][8][9]
- Neurodegenerative Diseases: The THIQ scaffold is a key component in compounds designed to treat neurodegenerative disorders. For instance, certain derivatives have been shown to modulate the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease.[4] Others have been explored as agents for preventing Parkinson's disease.[7][10]

- Anti-inflammatory Agents: Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, demonstrating significant anti-inflammatory efficacy in preclinical models.[11]
- Other Therapeutic Areas: The versatility of the THIQ structure has led to its exploration in developing treatments for malaria, CNS disorders, cardiovascular diseases, and diabetes.[7] [12]

## Signaling Pathway: Modulation of APP Processing

In the context of Alzheimer's disease, the accumulation of amyloid- $\beta$  (A $\beta$ ) peptides is a key pathological event. These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by  $\beta$ -secretase and  $\gamma$ -secretase. An alternative, non-amyloidogenic pathway involves the cleavage of APP by  $\alpha$ -secretase, which precludes A $\beta$  formation and produces the neuroprotective sAPP $\alpha$  fragment.

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to promote this non-amyloidogenic pathway.[4] They can activate the Extracellular signal-Regulated Kinase (ERK) signaling pathway. Activated ERK can, in turn, enhance the activity of  $\alpha$ -secretase, leading to increased production of sAPP $\alpha$  and a corresponding decrease in the production of harmful A $\beta$  peptides.[4]



[Click to download full resolution via product page](#)

ERK-Dependent Modulation of APP Processing by THIQ Derivatives.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 [sigmaaldrich.com]
- 3. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 171049-41-5 [sigmaaldrich.com]
- 4. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbino.com]
- 7. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 10. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor  $\gamma$  Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061436#tert-butyl-7-amino-3-4-dihydroisoquinoline-2-1h-carboxylate-molecular-weight>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)